Piclamilast

PDE4 inhibition respiratory burst COPD

Piclamilast uniquely binds with equal affinity to both HARBS and LARBS conformers, enabling simultaneous assessment in a single [3H]-radioligand assay. With sub-nanomolar potency (IC50 = 1 nM on human neutrophil PDE4) and >19,000-fold selectivity, it serves as an essential reference between roflumilast and cilomilast for potency-efficacy studies. Its 71-fold greater potency than rolipram on TNFα suppression minimizes off-target artifacts. Order the definitive PDE4 reference compound for mechanistic and comparative pharmacology.

Molecular Formula C18H18Cl2N2O3
Molecular Weight 381.2 g/mol
CAS No. 144035-83-6
Cat. No. B1677781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiclamilast
CAS144035-83-6
Synonyms3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide
3-cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide
piclamilast
RP 73-401
RP 73401
RP-73-401
RP-73401
Molecular FormulaC18H18Cl2N2O3
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3
InChIInChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23)
InChIKeyRRRUXBQSQLKHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piclamilast (CAS 144035-83-6) PDE4 Inhibitor for Respiratory Inflammation Research: A Procurement Evidence Summary


Piclamilast (RP 73401) is a second-generation phosphodiesterase 4 (PDE4) inhibitor developed by Rhône-Poulenc Rorer, structurally related to cilomilast and roflumilast, with a molecular formula of C18H18Cl2N2O3 and molecular weight of 381.25 g/mol [1]. It inhibits PDE4 with sub-nanomolar potency (IC50 = 1 nM on human neutrophil PDE4) and displays >19,000-fold selectivity over other PDE isoenzymes including PDE1, PDE2, PDE3, and PDE5 . The compound has reached Phase II clinical investigation for respiratory indications including asthma and COPD, but development was discontinued, making it primarily a research tool compound for preclinical mechanistic studies and comparative pharmacology [2].

Why Piclamilast Cannot Be Directly Substituted with Roflumilast or Cilomilast in PDE4-Targeted Studies


Despite sharing the PDE4 inhibitory mechanism and structural features with roflumilast and cilomilast [1], piclamilast exhibits distinct pharmacological properties that preclude simple interchangeability. Piclamilast binds with equal affinity to both the high-affinity rolipram binding state (HARBS) and low-affinity rolipram binding state (LARBS) of PDE4, whereas other PDE4 inhibitors demonstrate differential binding profiles that affect their in vivo efficacy and side-effect profiles [2]. In comparative preclinical models, piclamilast consistently occupies an intermediate potency position between roflumilast (more potent) and cilomilast/rolipram (less potent), with ED50 values reflecting this pharmacological gradient [3]. Furthermore, piclamilast's sub-nanomolar potency on PDE4B and PDE4D isoforms differs substantially from other PDE4 inhibitors, making it a valuable comparator compound for structure-activity relationship studies and mechanistic investigations of PDE4 subtype selectivity [4].

Piclamilast Evidence-Based Differentiation: Quantitative Comparative Analysis Against PDE4 Inhibitor Comparators


Piclamilast Demonstrates Superior Inhibition of Neutrophil Respiratory Burst vs. Theophylline and Prednisolone in COPD Patient Sputum Cells

In head-to-head in vitro testing using sputum cells from stable COPD patients, piclamilast achieved 70.6 ± 4.5% maximal inhibition of FMLP-induced respiratory burst at 100 μM, compared to only 6 ± 2% for theophylline and 7.8 ± 6.2% for prednisolone (both p < 0.05 vs. piclamilast) [1]. In mild asthmatic sputum cells, piclamilast achieved near-complete inhibition (97.5 ± 5% at 100 μM), while theophylline and prednisolone produced only 27 ± 15% and 16 ± 6% maximal inhibition, respectively [1].

PDE4 inhibition respiratory burst COPD neutrophil function

Piclamilast Exhibits Potent Subtype Selectivity with Sub-Nanomolar IC50 on PDE4B and PDE4D vs. Micromolar Potency on Non-PDE4 Isoenzymes

In comparative PDE isoenzyme profiling, piclamilast demonstrates >19,000-fold selectivity for PDE4 over other PDE families . At the subtype level, piclamilast exhibits IC50 values of 0.041 nM on human PDE4B and 0.021 nM on PDE4D, whereas its potency on PDE1 (>100 μM), PDE2 (40 μM), PDE3 (>100 μM), and PDE5 (14 μM) is several orders of magnitude weaker [1]. In contrast, roflumilast shows higher IC50 values on PDE4B (0.84 nM) and PDE4D (0.68 nM), making piclamilast approximately 20-fold and 32-fold more potent on these respective subtypes [2].

PDE4 subtype selectivity isoenzyme profiling phosphodiesterase inhibition target engagement

Piclamilast Demonstrates 71-Fold Higher Potency Than Rolipram in Suppressing LPS-Induced TNFα Release from Human Monocytes

In direct head-to-head comparison using human monocytes stimulated with lipopolysaccharide (LPS), piclamilast (RP 73401) inhibited TNFα release with an IC50 of 6.9 ± 3.3 nM (n = 5), which was 71-fold more potent than (±)-rolipram, which exhibited an IC50 of 490 ± 260 nM (n = 4) under identical experimental conditions [1]. This functional anti-inflammatory potency difference closely correlates with the compounds' differential inhibition of cytosolic monocyte PDE4, where piclamilast (IC50 = 1.5 ± 0.6 nM) was at least 200-fold more potent than (±)-rolipram (IC50 = 313 ± 6.7 nM) [1].

TNFα inhibition monocyte function anti-inflammatory efficacy PDE4 pharmacology

Piclamilast Demonstrates >1,100-Fold Superiority Over Rolipram in Inhibiting IL-2 Release from Murine Splenocytes

In a direct comparative study of PDE4 inhibitor effects on T-cell cytokine production, piclamilast (RP 73401) inhibited Staphylococcal enterotoxin A-induced IL-2 release from Balb/c mouse splenocytes with an IC50 of 0.46 ± 0.07 nM (n = 4), representing >1,100-fold greater potency than (±)-rolipram, which exhibited an IC50 of 540 ± 67 nM (n = 3) [1]. In the same assay system, piclamilast also inhibited DNA synthesis (as measured by [3H]-thymidine incorporation) with 140-fold greater potency than rolipram (piclamilast IC50 = 6.3 ± 1.9 nM vs. rolipram IC50 = 900 ± 300 nM) [1].

IL-2 inhibition T-cell activation superantigen response PDE4 conformer binding

Piclamilast Binds with Equal Affinity to Both HARBS and LARBS PDE4 Conformers, Distinguishing It from Roflumilast and Cilomilast

Competition binding studies using [3H]piclamilast in rat brain membrane preparations revealed that piclamilast binds with equal affinity to both the high-affinity rolipram binding state (HARBS) and low-affinity rolipram binding state (LARBS) of PDE4, with competition curves adequately described by a one-site model [1]. In contrast, the competition curves for rolipram, desmethylpiclamilast, ICI 63,197, and Ro 20-1724 required a two-site model, indicating differential HARBS/LARBS binding [1]. Notably, roflumilast and cilomilast, like piclamilast, also showed one-site competition curves, but piclamilast uniquely yields Bmax values approximately 1.5-fold greater than [3H]rolipram, reflecting its ability to label both HARBS and LARBS binding sites [1].

PDE4 binding conformers HARBS/LARBS radioligand binding conformational pharmacology

Piclamilast Occupies Intermediate Potency Position Between Roflumilast and Cilomilast/Rolipram in Allergen-Induced Airway Response Model

In a comparative in vivo study of PDE4 inhibitors in ovalbumin-sensitized guinea pigs, orally administered piclamilast suppressed allergen-induced early airway reactions with an ED50 of 8.3 μmol/kg [1][2]. This places piclamilast at an intermediate potency position: roflumilast was superior (ED50 = 1.5 μmol/kg; ~5.5-fold more potent), while piclamilast was more potent than rolipram (ED50 = 32.5 μmol/kg; ~3.9-fold advantage) and cilomilast (ED50 = 52.2 μmol/kg; ~6.3-fold advantage) [1][2]. In a related study using Brown-Norway rats, the same potency gradient was observed for inhibition of airway hyperresponsiveness, with roflumilast (ID50 = 1.5 mg/kg) being 16-fold more potent than piclamilast (ID50 ~24 mg/kg estimated from dose-response) [3].

allergen-induced bronchoconstriction in vivo efficacy PDE4 inhibitor potency ranking airway disease model

Piclamilast Procurement Applications: Evidence-Driven Research Scenarios for PDE4 Inhibitor Selection


Comparative PDE4 Inhibitor Pharmacology Studies Requiring Potency Benchmarking Across the Class

Piclamilast's well-characterized intermediate in vivo potency position (ED50 = 8.3 μmol/kg oral in allergen-induced bronchoconstriction) between roflumilast (ED50 = 1.5 μmol/kg) and cilomilast (ED50 = 52.2 μmol/kg) makes it an ideal reference compound for establishing structure-activity relationships and potency-efficacy correlations across PDE4 inhibitors [5]. Laboratories conducting head-to-head comparisons of PDE4 inhibitors or evaluating novel PDE4-targeting compounds benefit from piclamilast's extensive characterization across multiple disease-relevant assays, providing a robust benchmark against which to compare candidate molecules.

PDE4 Conformer-Specific Binding Studies Investigating HARBS vs. LARBS Pharmacology

Piclamilast's unique property of binding with equal affinity to both HARBS and LARBS conformers of PDE4 [5] makes it a critical tool compound for studies investigating the differential roles of these binding states in mediating therapeutic effects versus adverse events such as nausea and emesis. Researchers using [3H]piclamilast as a radioligand can simultaneously assess compound interactions with both conformers in a single assay, whereas [3H]rolipram labels only HARBS. This application is particularly valuable for laboratories seeking to identify PDE4 inhibitors with improved therapeutic indices through preferential targeting of specific PDE4 conformers.

High-Potency In Vitro TNFα and IL-2 Suppression Studies in Immune Cell Models

For researchers investigating PDE4-mediated suppression of pro-inflammatory cytokine production, piclamilast offers substantial potency advantages over the prototypical PDE4 inhibitor rolipram: 71-fold greater potency on TNFα release from human monocytes (IC50 = 6.9 nM vs. 490 nM) [5] and >1,100-fold greater potency on IL-2 release from murine splenocytes (IC50 = 0.46 nM vs. 540 nM) [4]. This exceptional potency enables investigators to work at lower compound concentrations, reducing the likelihood of off-target effects while still achieving complete PDE4 inhibition. Piclamilast is therefore the preferred tool compound for mechanistic studies requiring maximal PDE4 target engagement with minimal compound-related artifacts.

Neutrophil Respiratory Burst Studies in COPD and Asthma Patient-Derived Cells

Piclamilast demonstrates near-complete inhibition of FMLP-induced respiratory burst in sputum cells from mild asthmatics (97.5% maximal inhibition) and substantial inhibition in COPD patient cells (70.6% maximal inhibition), far exceeding the effects of theophylline (asthma: 27%; COPD: 6%) and prednisolone (asthma: 16%; COPD: 7.8%) [5]. This functional superiority makes piclamilast the PDE4 inhibitor of choice for ex vivo studies using patient-derived inflammatory cells where robust PDE4-dependent suppression of neutrophil oxidative function is the primary endpoint, particularly in comparative studies against non-PDE4 anti-inflammatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piclamilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.